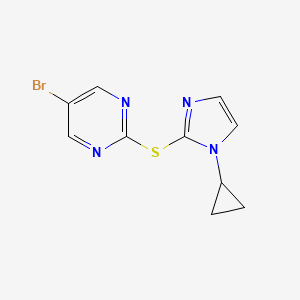![molecular formula C16H22N4O2 B7553928 [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)
[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound belongs to the class of indazoles, which are known for their diverse biological activities, such as anticancer, antiviral, and antifungal properties.
Wirkmechanismus
The mechanism of action of [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth and proliferation. It may also interfere with viral replication by targeting specific viral proteins.
Biochemical and Physiological Effects:
[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In terms of antiviral activity, this compound has been shown to reduce viral replication and inhibit the release of viral particles.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone is its broad-spectrum activity against cancer and viral infections. It also exhibits relatively low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation is the lack of information on its pharmacokinetic properties and potential side effects.
Zukünftige Richtungen
There are several future directions for research on [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone. One area of interest is the development of more potent analogs with improved selectivity and efficacy. Another direction is the investigation of its mechanism of action and potential targets for drug development. Additionally, further studies are needed to evaluate the pharmacokinetic properties and safety of this compound in vivo.
Synthesemethoden
The synthesis of [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone involves the reaction between 5-methyl-1H-indazole-7-carboxylic acid and 2-(chloromethyl)oxirane in the presence of a base, followed by the reaction with 1-(2-hydroxypropyl)piperazine. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been found to possess antiviral activity against herpes simplex virus and influenza virus.
Eigenschaften
IUPAC Name |
[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-11-7-13-9-17-18-15(13)14(8-11)16(22)20-5-3-19(4-6-20)10-12(2)21/h7-9,12,21H,3-6,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHGJFXJGDYXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)N3CCN(CC3)CC(C)O)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide](/img/structure/B7553862.png)
![5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B7553866.png)

![3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7553875.png)

![4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7553891.png)

![3-Fluoro-4-[2-[4-(2-methylpropyl)-1,2,4-triazol-3-yl]pyrrolidin-1-yl]benzonitrile](/img/structure/B7553899.png)
![7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7553906.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(6-morpholin-4-ylpyridin-3-yl)methanone](/img/structure/B7553916.png)
![2-[4-[(5,6-Dimethyl-2-pyridin-2-ylpyrimidin-4-yl)amino]pyrazol-1-yl]acetamide](/img/structure/B7553945.png)

